molecular formula C23H16O2 B5191278 2-(diphenylmethyl)naphthoquinone CAS No. 14039-65-7

2-(diphenylmethyl)naphthoquinone

Cat. No. B5191278
CAS RN: 14039-65-7
M. Wt: 324.4 g/mol
InChI Key: XSVWYZRKTCROSD-UHFFFAOYSA-N
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Description

2-(diphenylmethyl)naphthoquinone, also known as vitamin K3, is a synthetic derivative of naphthoquinone. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. Vitamin K3 is widely used in scientific research as a tool to study the biochemical and physiological effects of vitamin K.

Scientific Research Applications

Antioxidant and Antiproliferative Activity

2-(Diphenylmethyl)naphthoquinone and its derivatives have shown significant antioxidant and antiproliferative activities. A study by Estolano-Cobián et al. (2020) synthesized amino alcohol derivatives from 1,4-naphthoquinone, which exhibited notable antioxidant properties in DPPH and ABTS assays. These compounds also displayed potent antiproliferative activity against various tumor cell lines, including the cervix line HeLa, indicating their potential in cancer research (Estolano-Cobián et al., 2020).

Photochemical Reactions

The photochemical reaction of 1,2-naphthoquinone with hydrogen donors has been explored to understand the coupling sites of alkyl and acyl radicals to 1,2-naphthosemiquinone radicals. Takuwa et al. (1985) investigated the addition reactions of various compounds to 1,2-naphthoquinones, highlighting the unique attacking patterns of radicals to the semiquinone radical, which could be significant in photochemical studies (Takuwa et al., 1985).

Synthesis of 2-Methyl-1,4-Naphthoquinone (Vitamin K3)

Naphthoquinone derivatives have applications in the synthesis of essential compounds. Uruş et al. (2010) described the synthesis of silica-supported platinum(II) and nickel(II) complexes of bis(diphenylphosphinomethyl)amino ligand, used as catalysts for converting 2-methyl naphthalene to 2-methyl-1,4-naphthoquinone, commonly known as vitamin K3 (Uruş et al., 2010).

Anticancer Properties

1,2-Naphthoquinone and its derivatives have been synthesized and tested for their anticancer activities. Shukla et al. (2012) reported significant anticancer activities in vitro for ortho-naphthoquinone derivatives against various human cancer cell lines, suggesting the importance of these compounds in the development of cancer treatments (Shukla et al., 2012).

Trypanocidal Activity

Naphthoquinones, including derivatives of this compound, have shown promising trypanocidal activity. Pinto and de Castro (2009) reviewed the activity of naphthoquinones against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating their potential as alternative drugs for this neglected illness (Pinto & de Castro, 2009).

Solvatochromic Studies

Naphthoquinone derivatives have been studied for their solvatochromic effects. Durairaj et al. (2017) investigated the effects on the spectral properties of 2-chloro-3-ethylamino-1,4-naphthoquinone in different solvents, contributing to the understanding of these compounds' electronic properties and their potential applications in various fields (Durairaj et al., 2017).

Photopolymerization Applications

Naphthoquinone derivatives can serve as photoinitiators in polymerization processes. Peng et al. (2020) explored two naphthoquinone derivatives as photoinitiating systems for radical and cationic polymerization, indicating their utility in materials science and engineering (Peng et al., 2020).

Antibacterial Activity

Compounds derived from naphthoquinones have shown potential antibacterial properties. Figueredo et al. (2020) evaluated the in vitro antibacterial and modulatory activity of lapachol and nor-lapachol derivatives, providing insights into their use as potential therapeutic agents against bacterial resistance (Figueredo et al., 2020).

Antioxidant and Anticancer Activity of Hybrids

Saluja et al. (2014) synthesized naphthoquinone–urazole hybrids, which showed high antioxidant activity and promising anticancer activity against various cancer cell lines, expanding the scope of naphthoquinone derivatives in pharmacological research (Saluja et al., 2014).

Spectral Analysis and Phase Transition

Mogi et al. (1996) conducted a theoretical analysis of the infrared and visible absorption spectral change by the phase transition of the crystals of naphthoquinone derivatives, contributing to the understanding of their physical and chemical properties (Mogi et al., 1996).

Oral Squamous Cell Carcinoma Treatment

Zorzanelli et al. (2018) synthesized new naphthoquinones and evaluated them against oral cavity cancer, finding several compounds with significant bioactivity, suggesting their potential in oral cancer treatment (Zorzanelli et al., 2018).

Synthesis of Selenonaphthoquinones

Sakakibara et al. (1991) developed a new selenenylation method for the synthesis of selenonaphthoquinones, which could be significant in the study of organoselenium chemistry and its applications (Sakakibara et al., 1991).

Direct C–H Alkylation for Anticancer Drugs

Naturale et al. (2012) investigated the Kochi–Anderson radical decarboxylation of amino acids for the direct functionalization of naphthoquinones, aiming to discover new anticancer drugs (Naturale et al., 2012).

properties

IUPAC Name

2-benzhydrylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWYZRKTCROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282588
Record name 2-benzhydrylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14039-65-7
Record name NSC26681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzhydrylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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